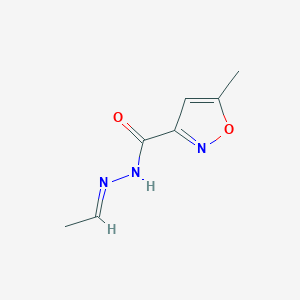
N'-Ethylidene-5-methylisoxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an aprotic organic solvent in the presence of an organic base . The process involves heating the reactants to a specific temperature range to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-5-methylisoxazole-3-carbohydrazide: Known for its monoamine oxidase inhibitory activity.
N’-Phenylisoxazole-3-carbohydrazide: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide stands out due to its specific structural features that confer unique biological activities. Its ethylidene group provides distinct reactivity and interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h3-4H,1-2H3,(H,9,11)/b8-3+ |
InChI Key |
FSQOWTNDQXFTIY-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=N/NC(=O)C1=NOC(=C1)C |
Canonical SMILES |
CC=NNC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















